2-(6-Aminopyridin-3-YL)-4-fluorophenol
Overview
Description
2-(6-Aminopyridin-3-YL)-4-fluorophenol is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopyridin-3-YL)-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-aminopyridine and 4-fluorophenol.
Nucleophilic Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions with electrophilic reagents to introduce the fluorophenol moiety.
Catalytic Hydrogenation: Catalytic hydrogenation may be employed to reduce any intermediate nitro groups to amino groups, ensuring the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain high-purity products. The use of mixed solvents and acid catalysts can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminopyridin-3-YL)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Nitro derivatives can be reduced back to amino groups using catalytic hydrogenation.
Substitution: The fluorophenol moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and phenol derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(6-Aminopyridin-3-YL)-4-fluorophenol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and sensors.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-(6-Aminopyridin-3-YL)-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorophenol groups can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(6-Aminopyridin-3-YL)acrylate: This compound features a similar pyridine ring but with an acrylate moiety instead of a fluorophenol group.
4-(6-Aminopyridin-3-YL)piperazine-1-carboxylate: This compound includes a piperazine ring, offering different biological and chemical properties.
Uniqueness
2-(6-Aminopyridin-3-YL)-4-fluorophenol is unique due to the presence of both an amino group and a fluorophenol moiety, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of molecules with specific biological activities and material properties .
Properties
IUPAC Name |
2-(6-aminopyridin-3-yl)-4-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-2-3-10(15)9(5-8)7-1-4-11(13)14-6-7/h1-6,15H,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLDMDJJKUVZPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270589 | |
Record name | Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201270589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314985-89-1 | |
Record name | Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314985-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201270589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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